molecular formula C16H15IO2 B3025066 3,5-Dimethyl-2'-iodo-4-methoxybenzophenone CAS No. 951884-45-0

3,5-Dimethyl-2'-iodo-4-methoxybenzophenone

Cat. No.: B3025066
CAS No.: 951884-45-0
M. Wt: 366.19 g/mol
InChI Key: MIHGXOGMMGXKDB-UHFFFAOYSA-N
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Description

Overview of Diaryl Ketones and their Significance in Contemporary Organic Synthesis Research

Diaryl ketones, with benzophenones being the parent members, are a class of organic compounds characterized by a ketone group attached to two aryl rings. This structural motif is not merely a synthetic curiosity; it is a ubiquitous scaffold found in numerous natural products and pharmacologically active molecules. nih.gov The significance of diaryl ketones in modern organic synthesis is multifaceted. They serve as versatile synthetic building blocks and key intermediates in the construction of more complex molecular architectures. researchgate.net

The synthesis of diaryl ketones has evolved significantly over the years. Classical methods such as the Friedel-Crafts acylation remain widely used, but contemporary research has introduced a host of sophisticated and milder techniques. researchgate.net These include transition metal-catalyzed reactions, such as carbonylative cross-coupling of arylboronic acids with aryl electrophiles, which offer greater functional group tolerance and regioselectivity. researchgate.net The ability to efficiently synthesize a diverse library of diaryl ketones is crucial for fields like medicinal chemistry and materials science, where the properties of the final product are exquisitely dependent on the substitution pattern of the aryl rings. nih.govresearchgate.net

Table 1: Selected Synthetic Routes to Diaryl Ketones

Method Description Key Features
Friedel-Crafts Acylation An electrophilic aromatic substitution where an arene reacts with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. A classic and often high-yielding method for forming aryl- C(O) bonds.
Carbonylative Cross-Coupling Palladium-catalyzed reactions that couple an aryl halide or triflate with an arylboronic acid (Suzuki-Miyaura type) or other organometallic reagent under a carbon monoxide atmosphere. Offers mild reaction conditions and broad substrate scope.
Oxidation of Diarylalkynes The conversion of diarylalkynes into the corresponding α-diketones (benzils), which can be precursors to benzophenones. acs.org Provides access to related dicarbonyl compounds.

| Oxidation of Diphenylmethanes | The direct oxidation of the methylene (B1212753) bridge in diphenylmethane (B89790) derivatives to a carbonyl group. | A direct functionalization approach. |

Rationale for Investigating Highly Substituted Benzophenone (B1666685) Frameworks

The exploration of highly substituted benzophenone frameworks is driven by the understanding that the introduction of various functional groups onto the aryl rings can dramatically alter the molecule's steric and electronic properties. This "tuning" is a cornerstone of rational drug design and materials science. scialert.netresearchgate.net

In medicinal chemistry, the benzophenone scaffold is present in compounds exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. nih.govresearchgate.net The specific type, number, and position of substituents are critical for both potency and selectivity. For instance, the introduction of hydroxyl groups can facilitate hydrogen bonding with biological targets, while halogen atoms can modulate lipophilicity and metabolic stability. nih.gov Highly substituted patterns can enforce specific conformations, leading to enhanced binding affinity with a target enzyme or receptor.

In the realm of materials science and photochemistry, substitution patterns are equally crucial. Benzophenones are well-known photosensitizers, capable of absorbing UV light and transferring the energy to other molecules. eurekaselect.com The efficiency of this process, along with the absorption wavelength and the lifetime of the excited state, can be finely controlled by the electronic nature of the substituents. bgsu.edu This allows for the design of tailored photoinitiators for polymerization reactions and specialized UV filters to protect materials from photodegradation. The investigation of these complex structures also provides fundamental insights into reaction mechanisms, steric effects, and non-covalent interactions within molecules. scialert.net

Contextualization of 3,5-Dimethyl-2'-iodo-4-methoxybenzophenone within Advanced Synthetic and Mechanistic Studies

Within this landscape of complex diaryl ketones, this compound emerges as a molecule of significant interest, not necessarily as an end-product, but as a sophisticated intermediate designed for advanced synthetic and mechanistic exploration. Its chemical identity is defined by the following properties:

Table 2: Chemical Properties of this compound

Property Value
CAS Number 951884-45-0 amadischem.com
Molecular Formula C16H15IO2 amadischem.com
Molecular Weight 366.19 g/mol

| IUPAC Name | (2-Iodophenyl)(4-methoxy-3,5-dimethylphenyl)methanone |

The strategic placement of each substituent in this compound points towards its intended role in complex synthesis:

The 2'-Iodo Group: The ortho-iodine on one of the phenyl rings is arguably its most significant feature from a synthetic standpoint. nih.gov Aryl iodides are premier substrates for a vast range of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. researchgate.netorganic-chemistry.org This iodine atom acts as a versatile "handle," allowing chemists to forge new carbon-carbon or carbon-heteroatom bonds at this specific position. This capability is essential for building sterically congested biaryl systems or for cyclization reactions to form complex heterocyclic frameworks. The ortho-positioning of the iodine next to the bulky carbonyl bridge presents a sterically hindered environment, making this compound an excellent substrate for studying the mechanisms and limitations of coupling reactions under challenging steric constraints.

In the context of advanced synthetic studies , this compound is an ideal precursor for multi-step syntheses of complex natural products or designed functional molecules where this specific, highly-substituted core is required. researchgate.net For mechanistic studies , it serves as a probe to investigate how steric hindrance and electronic factors influence the outcomes of photochemical reactions or catalytic cycles. bgsu.eduacs.org The interplay between the sterically demanding 2'-iodo group and the electron-rich dimethyl-methoxy-phenyl moiety makes this compound a powerful tool for chemists pushing the boundaries of molecular construction and understanding.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-iodophenyl)-(4-methoxy-3,5-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15IO2/c1-10-8-12(9-11(2)16(10)19-3)15(18)13-6-4-5-7-14(13)17/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHGXOGMMGXKDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of 3,5 Dimethyl 2 Iodo 4 Methoxybenzophenone Reactivity

Reactivity of the Aryl Iodide Functionality in Carbon-Carbon Bond Forming Reactions

The chemical reactivity of 3,5-Dimethyl-2'-iodo-4-methoxybenzophenone is significantly influenced by the presence of the aryl iodide functionality at the 2'-position. The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making it a prime site for various chemical transformations, particularly those involving the formation of new carbon-carbon bonds. researchgate.net This enhanced reactivity makes the 2'-iodo group an excellent leaving group and a versatile handle for introducing new molecular complexity through cross-coupling reactions and the formation of hypervalent iodine intermediates. frontiersin.orgnih.gov

The 2'-iodo group in this compound is well-suited for participation in transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools in organic synthesis for constructing C(sp²)-C(sp²) and C(sp²)-C(sp) bonds, allowing for the connection of the benzophenone (B1666685) core to other aryl, vinyl, or alkynyl fragments. youtube.comyoutube.com The general mechanism involves the activation of the C-I bond by a low-valent transition metal catalyst, typically palladium or copper complexes. researchgate.netnih.gov

Palladium-catalyzed cross-coupling reactions are among the most robust methods for forming carbon-carbon bonds involving aryl iodides. nih.gov The catalytic cycle for reactions like the Suzuki, Heck, or Stille couplings, as applied to this compound, generally proceeds through three fundamental steps:

Oxidative Addition : The cycle begins with the oxidative addition of the aryl iodide to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the C-I bond, breaking it and forming a new organopalladium(II) intermediate. youtube.com This is typically the rate-determining step of the reaction.

Transmetalation (for Suzuki, Stille, etc.) or Migratory Insertion (for Heck) : In a Suzuki coupling, the organopalladium(II) intermediate undergoes transmetalation, where an organoboron compound (R-BY₂) exchanges its organic group (R) with the iodide on the palladium center. youtube.com For a Heck reaction, an alkene coordinates to the palladium center and then undergoes migratory insertion into the palladium-carbon bond.

Reductive Elimination : The final step is reductive elimination, where the two organic groups on the palladium(II) complex are coupled together, forming the new C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. youtube.com

Table 1: Key Steps in Palladium-Catalyzed Cross-Coupling of this compound

StepDescriptionIntermediate Formed
Oxidative Addition The Pd(0) catalyst inserts into the C-I bond of the benzophenone substrate.Aryl-Pd(II)-Iodide Complex
Transmetalation An organometallic coupling partner (e.g., R-B(OR)₂) transfers its organic group to the Pd(II) center, displacing the iodide.Di-organo-Pd(II) Complex
Reductive Elimination The two organic ligands on the Pd(II) center couple, forming the final product and regenerating the Pd(0) catalyst.C-C coupled product + Pd(0)

Copper(I)-catalyzed reactions provide a complementary approach to palladium for the functionalization of aryl iodides like this compound. researchgate.net These reactions, such as the Sonogashira coupling (often in conjunction with palladium) or Ullmann-type couplings, are particularly effective for forming bonds between the aryl group and alkynes, amines, or phenols. researchgate.netrsc.org

The mechanism for a copper-catalyzed coupling typically involves the following:

Formation of a Copper Acetylide (Sonogashira Reaction) : In the presence of a base, a terminal alkyne is deprotonated, and the resulting acetylide reacts with a Cu(I) salt to form a copper acetylide intermediate.

Oxidative Addition/Metathesis : The aryl iodide can react with the Cu(I) catalyst, potentially forming an aryl-copper(III) species, although the exact mechanisms can be complex and are still debated. In the Sonogashira reaction, the aryl-palladium(II) intermediate (from the palladium cycle) undergoes transmetalation with the copper acetylide.

Reductive Elimination : The final step involves the reductive elimination of the coupled product from the metal center. mdpi.com

Copper catalysis can be advantageous as it is often less expensive than palladium and can offer different reactivity and functional group tolerance. rsc.org

Table 2: Comparison of Palladium and Copper Catalysts in Aryl Iodide Coupling

FeaturePalladium-Catalyzed ReactionsCopper(I)-Catalyzed Reactions
Typical Reactions Suzuki, Heck, Stille, SonogashiraUllmann, Sonogashira (co-catalyst)
Common Substrates Boronic acids, alkenes, organostannanesAlkynes, phenols, amines
Catalyst State Typically involves a Pd(0)/Pd(II) cycleInvolves Cu(I) and potentially Cu(III) states
Key Advantages Broad scope, high efficiency, well-understood mechanismsLower cost, effective for C-N and C-O bond formation

Beyond serving as a substrate for cross-coupling, the aryl iodide in this compound can be oxidized to form hypervalent iodine compounds. numberanalytics.comwikipedia.org In these species, the iodine atom exists in a higher oxidation state, typically +3 (iodane) or +5 (periodinane). wikipedia.orgnih.gov These hypervalent iodine reagents are valuable in synthesis as they are powerful yet selective oxidizing agents, often serving as environmentally benign alternatives to heavy metal oxidants. frontiersin.orgnih.gov The formation of a hypervalent iodine species from the benzophenone substrate opens up reaction pathways distinct from transition metal catalysis, primarily involving oxidative transformations and functional group transfers. numberanalytics.comnih.gov

Once the aryl iodide is oxidized to a hypervalent iodine(III) species, such as an aryliodine(III) diacetate [ArI(OAc)₂], the ligands attached to the iodine center become labile and can be readily exchanged. nih.govresearchgate.net This ligand exchange is a fundamental process that allows for the introduction of a wide variety of functional groups. nih.govnih.gov The process typically occurs by reacting the initial hypervalent iodine compound with a suitable nucleophile or a Brønsted or Lewis acid. wikipedia.org

For example, reacting the diacetate derivative of this compound with trimethylsilyl (B98337) azide (B81097) (TMSN₃) would lead to the formation of the corresponding diazide species [ArI(N₃)₂]. This new reagent could then be used as an electrophilic source for the transfer of azide groups to other substrates. The geometry of iodine(III) compounds is often trigonal bipyramidal, with the electronegative ligands occupying the axial positions. nih.gov

Table 3: Examples of Ligand Exchange at an ArI(OAc)₂ Center

ReagentExchanged LigandResulting Hypervalent Iodine SpeciesPotential Application
Trifluoroacetic AcidTrifluoroacetate (-OCOCF₃)ArI(OCOCF₃)₂Powerful oxidant
Trimethylsilyl AzideAzide (-N₃)ArI(N₃)₂Azide transfer reagent
Fluoride SourceFluoride (-F)ArIF₂Fluorinating agent
Trimethylsilyl CyanideCyanide (-CN)ArI(CN)₂Cyanating agent

Hypervalent iodine reagents are increasingly used in enantioselective oxidative coupling reactions. nih.govfrontiersin.org Achieving enantioselectivity requires the reaction to proceed within a chiral environment, which can be established using a chiral ligand, a chiral phase-transfer catalyst, or a chiral acid.

A plausible mechanistic pathway for an enantioselective oxidative coupling involving a hypervalent iodine intermediate derived from this compound could involve the following steps:

Formation of a Chiral Hypervalent Iodine Reagent : The pre-formed hypervalent iodine(III) species reacts with a chiral ligand (e.g., a chiral carboxylic acid or alcohol) via ligand exchange to form a chiral reagent.

Substrate Coordination : The substrate to be functionalized (e.g., a ketone enolate or a phenol) coordinates to the chiral iodine(III) center. The stereochemistry of this coordination is directed by the chiral ligand.

Intramolecular or Intermolecular Coupling : An oxidative coupling reaction occurs. For instance, in an intramolecular reaction, another part of the benzophenone molecule could attack a coordinated nucleophile. In an intermolecular reaction, the coordinated substrate could react with an external nucleophile. The chiral environment dictates the facial selectivity of the attack, leading to the preferential formation of one enantiomer.

Reductive Elimination : The final product is released from the iodine center, which is reduced back to its aryl iodide form [I(I)]. nih.govfrontiersin.org

This strategy allows for the creation of chiral centers through C-C, C-O, or C-N bond formation under oxidative conditions, representing a powerful tool in asymmetric synthesis. nih.govacs.org

Hypervalent Iodine Intermediates and their Role in Oxidative Transformations

Photochemical Reactivity of the Benzophenone Chromophore with Methoxy (B1213986) Substitution

The presence of a methoxy group, a strong electron-donating substituent, on the benzophenone framework significantly influences its photophysical and photochemical properties. This substitution can alter the nature and relative energies of the excited states, which in turn dictates the subsequent reaction pathways.

Upon absorption of ultraviolet light, methoxy-substituted benzophenones are promoted to an excited singlet state (S₁), which rapidly and efficiently undergoes intersystem crossing (ISC) to a triplet state (T₁). This triplet state is the primary precursor for most of the observed photochemistry. The decay of these excited states can occur through various pathways, including phosphorescence, non-radiative decay, and chemical reactions.

The lowest triplet excited state of benzophenones can have two distinct electronic configurations: an n,π* state or a π,π* state. The n,π* state arises from the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. The π,π* state results from the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. The nature of the lowest triplet state is crucial as it governs the molecule's reactivity.

For many substituted benzophenones, including 4-methoxybenzophenone (B1664615), the energies of the n,π* and π,π* triplet states are very close, and their relative ordering is highly sensitive to the molecular environment. nih.govresearchgate.net In non-polar solvents like cyclohexane, the lowest triplet state (T₁) of 4-methoxybenzophenone is characterized as having n,π* configuration. nih.govresearchgate.net This state exhibits a transient absorption spectrum with a maximum (λmax) around 525 nm, which is typical for the benzophenone triplet. nih.govresearchgate.net

However, in polar solvents, a phenomenon known as state inversion can occur. The π,π* state, being more polar than the n,π* state, is stabilized to a greater extent by polar solvent molecules. This can lower the energy of the π,π* state below that of the n,π* state. For 4-methoxybenzophenone in highly polar aqueous solutions, the T₁ state is predominantly π,π* in character, showing a distinctly different transient absorption spectrum with maxima at approximately 450 nm and 680 nm. nih.govresearchgate.net In solvents of intermediate polarity, such as acetonitrile (B52724) or methanol (B129727), it's possible for both the T₁(n,π) and a higher-lying T₂(π,π) state to be simultaneously populated upon laser excitation. nih.govresearchgate.net

The triplet energy (ET) of 4-methoxybenzophenone has been determined to be approximately 288 kJ/mol in both polar and non-polar organic solvents, but it decreases to about 275 kJ/mol in water, reflecting the stabilization of the π,π* state. nih.gov

Table 1: Triplet State Characteristics of 4-Methoxybenzophenone in Various Solvents
SolventLowest Triplet State (T₁) CharacterTransient Absorption λmax (nm)Triplet Energy (ET) (kJ/mol)
Cyclohexane (Non-polar)n,π~525~288
Acetonitrile (Polar)Mixed / Inverted (n,π and π,π* populated)-~288
Water (Polar)π,π*~450, ~680~275

Solvent polarity is a critical parameter that tunes the photophysical properties of methoxybenzophenones. As discussed, the primary effect is the modulation of the relative energies of the n,π* and π,π* triplet states. nih.govacs.org This state inversion has profound consequences for the molecule's reactivity and decay pathways.

The reactivity of the triplet state in hydrogen abstraction reactions is significantly higher for the n,π* state. This is because the n,π* excitation localizes an electron hole on the carbonyl oxygen, making it highly electrophilic and reactive towards hydrogen donors. In contrast, the π,π* state has a more delocalized electronic character and is substantially less reactive in such reactions. This is demonstrated by the quenching rate constants (kH) for hydrogen abstraction from a good hydrogen donor like 1,4-cyclohexadiene. For 4-methoxybenzophenone, the rate is significantly faster in acetonitrile (where the n,π* state is reactive) compared to water (where the π,π* state dominates). nih.gov

Furthermore, the efficiency of radiative decay from the triplet state (phosphorescence) is also affected by solvent polarity. The phosphorescence quantum yield of 4-methoxybenzophenone at room temperature is markedly higher in acetonitrile than in water, decreasing from 0.004 to less than 1 x 10⁻⁶. nih.gov This quenching of phosphorescence in polar solvents is consistent with the change in the nature of the lowest triplet state from n,π* to the less emissive π,π*.

Table 2: Effect of Solvent Polarity on Photophysical Properties of 4-Methoxybenzophenone
PropertyAcetonitrile (Polar)Water (Highly Polar)
Lowest Triplet State Charactern,π* / π,ππ,π
H-Abstraction Rate (kH from 1,4-cyclohexadiene) (M⁻¹s⁻¹)~2 x 10⁸~5 x 10⁵
Phosphorescence Quantum Yield (Φp)0.004< 1 x 10⁻⁶

The hallmark photochemical reaction of benzophenone and its derivatives with a lowest n,π* triplet state is photoreduction. collectionscanada.gc.ca This reaction typically occurs in the presence of a hydrogen-donating solvent, such as isopropyl alcohol. The mechanism proceeds via intermolecular hydrogen atom abstraction by the excited triplet ketone. collectionscanada.gc.ca

The process can be summarized in the following steps:

Excitation and Intersystem Crossing: The benzophenone derivative absorbs a photon and undergoes ISC to the T₁(n,π*) state.

Hydrogen Abstraction: The electrophilic oxygen of the T₁(n,π*) state abstracts a hydrogen atom from the solvent (e.g., isopropyl alcohol), generating a benzophenone ketyl radical and a solvent-derived radical (e.g., a ketyl radical from the alcohol). collectionscanada.gc.ca

Dimerization: Two benzophenone ketyl radicals then combine (dimerize) to form a stable pinacol (B44631) product, such as benzopinacol. collectionscanada.gc.ca

The efficiency of this reaction is highly dependent on the electronic character of the lowest triplet state. Methoxy-substituted benzophenones, which can have a low-lying π,π* state in polar solvents, are often less reactive in photoreduction under these conditions. nih.gov The electron-donating methoxy group can also deactivate the ketone towards hydrogen abstraction by increasing the electron density on the carbonyl group, even in the n,π* state, although the effect of state inversion is generally more dominant.

Other photochemical reactions can also occur, such as intramolecular hydrogen transfer if a suitable C-H bond is available within the molecule, as seen in the photocyclization of 2-benzyloxy-4-methoxybenzophenone. rsc.org

Computational quantum chemistry, particularly methods based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), has become an invaluable tool for elucidating the mechanisms of photochemical reactions. nih.gov These methods allow for the calculation of various properties of molecules in their ground and excited states.

For substituted benzophenones, computational modeling can be used to:

Predict Absorption Spectra: TD-DFT calculations can predict the UV-Vis absorption spectra, helping to identify the electronic transitions involved (e.g., n→π* and π→π*).

Determine Excited State Geometries and Energies: DFT can be used to optimize the molecular geometry of the excited singlet and triplet states and to calculate their relative energies. This is crucial for predicting which state (n,π* or π,π*) is lower in energy and thus more likely to be photochemically active. nih.gov

Map Reaction Pathways: Computational methods can model the entire reaction coordinate for processes like hydrogen abstraction or intramolecular cyclization. This involves locating the transition state structures and calculating the energy barriers for the reaction, providing insight into the reaction kinetics and mechanism. nih.gov

Analyze Molecular Orbitals: Examination of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides a qualitative understanding of the electronic charge distribution and how it changes upon excitation, explaining the reactivity of different excited states. nih.gov

Studies on similar aromatic ketones have successfully used DFT and TD-DFT to explain their photolability, for instance, by showing that photoinduced decarboxylation can proceed spontaneously from the triplet state. nih.gov Such approaches can be directly applied to understand the specific photoreactivity of this compound.

Studies of Excited State Formation and Decay in Methoxybenzophenones

Influence of Methyl and Methoxy Substituents on Electronic and Steric Reactivity

The reactivity of this compound is a composite of the effects of its various substituents. Both methyl and methoxy groups influence the electronic properties of the aromatic rings, while the methyl groups, particularly if they were in ortho positions, can also exert significant steric effects.

Electronic Effects:

Methoxy Group: The -OCH₃ group is a strong electron-donating group through resonance (+R effect) and a weak electron-withdrawing group through induction (-I effect). The resonance effect typically dominates, increasing the electron density on the aromatic ring to which it is attached. This increased electron density influences the energies of the π and π* orbitals, playing a role in the relative positioning of the n,π* and π,π* excited states.

Methyl Groups: The -CH₃ groups are weak electron-donating groups through an inductive effect (+I effect) and hyperconjugation. They increase the electron density on the aromatic ring, which can slightly decrease the electrophilicity of the carbonyl carbon and influence the stability of radical intermediates.

Steric Effects: Substituents located at the ortho positions (2, 2', 6, 6') of the benzophenone core can cause significant steric hindrance. This hindrance can force the phenyl rings to twist out of planarity with respect to the carbonyl group. Such a loss of coplanarity disrupts the π-electron conjugation across the molecule. researchgate.net This disruption leads to a hypsochromic shift (blue shift) in the UV-Vis absorption spectrum. researchgate.net In the subject compound, the methyl groups are at the 3 and 5 positions and the iodo group is at the 2' position. The ortho-iodo group is expected to cause a significant steric effect, forcing a twist in the 2'-iodophenyl ring and thereby affecting the electronic communication between the rings and the carbonyl group.

The interplay of these electronic and steric effects determines the precise photophysical properties and photochemical reactivity of this compound, making it a complex and interesting subject for mechanistic investigation.

Electronic Effects (Inductive and Resonance) of Alkyl and Alkoxy Groups

The electronic character of this compound is determined by the cumulative influence of its substituents on the two phenyl rings and the central carbonyl group. These influences can be categorized into inductive and resonance effects.

One phenyl ring is substituted with a methoxy group at the 4-position and two methyl groups at the 3- and 5-positions. The methoxy group (-OCH₃) is strongly electron-donating primarily through a positive resonance effect (+R), where its oxygen lone pairs delocalize into the aromatic ring. lumenlearning.com This delocalization significantly increases the electron density at the ortho and para positions relative to the methoxy group. libretexts.org Concurrently, the oxygen atom exerts a moderate electron-withdrawing inductive effect (-I) due to its higher electronegativity compared to carbon. viu.ca However, for substituents like -OR, the resonance effect is generally the dominant factor, making the ring more nucleophilic and activating it towards electrophilic substitution. ualberta.calibretexts.org

The two methyl groups (-CH₃) are weakly electron-donating through an inductive effect (+I) and hyperconjugation. viu.ca This further enriches the electron density of the ring to which they are attached. Collectively, the methoxy and dimethyl groups make the (4-methoxy-3,5-dimethylphenyl) moiety significantly more electron-rich than an unsubstituted benzene (B151609) ring, thereby activating it. vedantu.com

The central carbonyl group (C=O) is inherently electron-withdrawing and deactivates both aromatic rings towards electrophilic substitution by pulling electron density away from the π-system. The combined electronic effects make the (4-methoxy-3,5-dimethylphenyl) ring the more activated and electron-rich portion of the molecule, while the (2'-iodophenyl) ring is comparatively electron-poor. This electronic imbalance is a key determinant of the compound's reactivity, particularly in reactions like electrophilic aromatic substitution, where incoming electrophiles will preferentially target the activated ring.

SubstituentRing PositionInductive EffectResonance EffectOverall Effect on Ring
4-Methoxy (-OCH₃)Ring A-I (Withdrawing)+R (Donating)Activating
3,5-Dimethyl (-CH₃)Ring A+I (Donating)Weak (Hyperconjugation)Activating
2'-Iodo (-I)Ring B-I (Withdrawing)+R (Weakly Donating)Deactivating

Steric Factors Governing Reaction Pathways and Selectivity

Steric hindrance plays a crucial role in the reactivity of this compound, primarily due to the presence of ortho-substituents on both phenyl rings relative to the central carbonyl bridge. These bulky groups impose significant spatial constraints that influence the molecule's conformation and the accessibility of its reactive sites.

The most profound steric effect arises from the iodine atom at the 2'-position. Ortho-substituents in benzophenone derivatives are known to cause significant steric strain, forcing the phenyl rings to twist out of plane with respect to the carbonyl group. wikipedia.org This twisting disrupts the π-conjugation between the rings and the carbonyl moiety. Studies on various substituted benzophenones have shown that the dihedral angle between the two aryl rings can increase dramatically with the presence of bulky ortho groups. For instance, 2-amino-2',5-dichlorobenzophenone (B23164) exhibits a large ring twist of 83.72°. nih.govresearchgate.net A similar significant twist can be expected for this compound due to the large van der Waals radius of the iodine atom.

This non-planar conformation has several consequences for reactivity:

Reduced Carbonyl Reactivity: The disruption of conjugation can alter the electrophilicity of the carbonyl carbon. More importantly, the bulky ortho-iodo group physically shields one face of the carbonyl carbon, hindering the approach of nucleophiles.

Directional Selectivity: In reactions involving the aromatic rings, such as further electrophilic substitution, the existing substituents will direct the incoming group. While the (4-methoxy-3,5-dimethylphenyl) ring is electronically activated, the two methyl groups at the 3- and 5-positions flank the remaining open positions (2- and 6-). This creates steric hindrance that may disfavor substitution at these sites, particularly with bulky electrophiles. libretexts.org

Inhibition of Coplanarity: The steric clash between the ortho-iodo group and the carbonyl oxygen, as well as the hydrogens on the other ring, forces the molecule into a twisted, propeller-like conformation. cdnsciencepub.com This steric inhibition of resonance is a well-documented phenomenon that alters the electronic properties and reactivity of aromatic systems. wikipedia.org

The combination of the 2'-iodo group on one ring and the 3,5-dimethyl groups on the other creates a highly congested environment around the central carbonyl linker. This steric crowding is a dominant factor in determining reaction feasibility and selectivity, often overriding electronic preferences. For example, while the carbonyl carbon is a primary site for nucleophilic attack, its accessibility in this molecule is severely restricted, potentially leading to slower reaction rates or requiring more forcing conditions compared to less hindered benzophenones.

FeatureDescriptionConsequence on Reactivity
Ortho-Iodo Group Large substituent at the 2'-position.Forces aryl rings out of plane, disrupting conjugation. Shields the carbonyl carbon from one side.
3,5-Dimethyl Groups Two methyl groups flanking the carbonyl bridge on the other ring.Increases steric bulk around the carbonyl group and hinders access to adjacent ring positions (2 and 6).
Overall Conformation Twisted, non-planar structure.Reduced reactivity at the sterically hindered carbonyl center. Influences regioselectivity in aromatic substitution reactions.

In-depth Spectroscopic Analysis of this compound Remains Undocumented in Publicly Available Scientific Literature

A comprehensive review of scientific databases and scholarly articles reveals a notable absence of detailed spectroscopic characterization data for the chemical compound this compound. Despite its well-defined structure, specific experimental data from advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and Mass Spectrometry (MS) are not available in the public domain.

The structural elucidation of a novel or modified chemical entity like this compound would typically rely on a suite of these spectroscopic methods to unambiguously determine its molecular architecture. High-resolution proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental to mapping the proton and carbon frameworks of the molecule. Two-dimensional NMR techniques, including COSY, HMQC, and HMBC, would be instrumental in establishing the connectivity between atoms and resolving complex spin systems, particularly within the substituted aromatic rings.

Similarly, Infrared (IR) spectroscopy would be employed to identify and confirm the presence of key functional groups, such as the carbonyl (C=O) stretch of the benzophenone core, the C-O-C stretch of the methoxy group, and the characteristic vibrations of the substituted benzene rings. Mass spectrometry is crucial for determining the molecular weight and for studying the fragmentation patterns, which provide valuable clues about the compound's structure and stability.

While spectroscopic data for related compounds, such as isomers like 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone and other benzophenone derivatives, are accessible, this information is not directly transferable to the 2'-iodo isomer. The specific placement of the iodine atom at the 2'-position on the phenyl ring is expected to significantly influence the chemical shifts in NMR spectra due to its electronic and steric effects. It would also likely alter the vibrational modes observed in IR spectroscopy and lead to a unique fragmentation pattern in mass spectrometry.

The lack of published data for this compound prevents a detailed discussion of its spectroscopic properties as outlined. The scientific community awaits the synthesis and subsequent thorough characterization of this compound to populate the existing knowledge base. Until such research is conducted and disseminated, a complete and accurate spectroscopic profile for this specific molecule cannot be constructed.

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS) for Molecular Structure and Fragmentation Studies

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For 3,5-Dimethyl-2'-iodo-4-methoxybenzophenone, the expected molecular formula is C₁₆H₁₅IO₂.

Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915, ¹²⁷I = 126.904473), the theoretical monoisotopic mass of the neutral molecule is calculated to be 366.0117 u. In HRMS, the molecule is typically ionized by adding a proton (H⁺), forming the [M+H]⁺ ion. This ion would be observed in the mass spectrum.

The precision of HRMS, typically within 5 parts per million (ppm), allows for the unambiguous differentiation between compounds with the same nominal mass but different elemental compositions, thereby confirming the molecular formula.

Table 1: High-Resolution Mass Spectrometry Data for C₁₆H₁₅IO₂

Parameter Value
Molecular Formula C₁₆H₁₅IO₂
Theoretical Monoisotopic Mass [M] 366.0117 u
Theoretical m/z [M+H]⁺ 367.0195 u
Hypothetical Experimental m/z [M+H]⁺ 367.0193 u

Note: The experimental value is hypothetical for illustrative purposes.

Analysis of Fragmentation Pathways for Structural Confirmation

In conjunction with mass determination, the fragmentation pattern of a molecule under techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) provides a molecular fingerprint that helps to confirm its structure. The fragmentation of this compound is dictated by its functional groups: the carbonyl bridge, the substituted aromatic rings, and the carbon-iodine bond.

Key fragmentation pathways for benzophenones include α-cleavage adjacent to the carbonyl group. libretexts.org This process in the parent ion (m/z 366) would lead to the formation of characteristic acylium ions.

Pathway A: Cleavage of the bond between the carbonyl and the 2-iodophenyl ring would yield a (4-methoxy-3,5-dimethylphenyl)acylium ion.

Pathway B: Cleavage of the bond between the carbonyl and the 4-methoxy-3,5-dimethylphenyl ring would produce a (2-iodophenyl)acylium ion.

Pathway C: Another significant fragmentation involves the cleavage of the C-I bond, leading to a loss of an iodine radical (·I) or the formation of an iodine cation (I⁺). nih.govnih.gov

Analysis of the m/z values of these fragments allows for the piece-by-piece reconstruction of the molecule, confirming the identity and position of the substituents. nih.gov

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

Fragment Ion Structure Description Predicted m/z
[C₉H₁₁O₂]⁺ (4-methoxy-3,5-dimethylphenyl)acylium ion 163.07
[C₇H₄IO]⁺ (2-iodophenyl)acylium ion 230.93
[C₁₆H₁₅O₂]⁺ Loss of iodine radical from molecular ion 239.11

Electronic Absorption and Emission Spectroscopy for Electronic Structure Probing

Electronic spectroscopy techniques investigate the interaction of molecules with ultraviolet and visible light, providing insights into electronic structure, energy levels, and the fate of excited states.

UV-Visible Absorption Spectroscopy for Characterizing Electronic Transitions

UV-Visible absorption spectroscopy measures the absorption of light as a function of wavelength. For aromatic ketones like this compound, two primary types of electronic transitions are responsible for UV absorption:

π → π* Transitions: These are high-energy, high-intensity absorptions typically occurring at shorter wavelengths (e.g., < 280 nm). They involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic rings and the carbonyl group. oregonstate.edu The extended conjugation in the benzophenone (B1666685) system influences the position of these bands. utoronto.ca

n → π* Transitions: This is a lower-energy, lower-intensity absorption that occurs at longer wavelengths (e.g., 300-360 nm). It involves the promotion of a non-bonding electron (from the lone pairs on the carbonyl oxygen) to a π* antibonding orbital of the carbonyl group. oregonstate.edu This transition is formally forbidden by symmetry rules, which accounts for its weak intensity.

The substituents on the aromatic rings—dimethyl, methoxy (B1213986), and iodo—can cause shifts in the absorption maxima (λmax). The electron-donating methoxy group, in particular, is known to cause a bathochromic (red) shift in the π → π* band. shimadzu.com

Table 3: Typical Electronic Transitions for Substituted Benzophenones

Transition Type Typical Wavelength Range (nm) Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) Associated Orbitals
π → π* 240 - 280 10,000 - 20,000 Aromatic & Carbonyl π system

Fluorescence and Phosphorescence Spectroscopy for Investigating Excited State Properties

Fluorescence and phosphorescence are emission processes that occur after a molecule absorbs light. The behavior of benzophenones in this regard is distinctive.

Fluorescence: This is the emission of light from the decay of an excited singlet state (S₁) to the ground state (S₀). For most benzophenones, fluorescence at room temperature is very weak or undetectable. acs.org This is because the molecule undergoes a very rapid and efficient process called intersystem crossing (ISC) to the triplet state. nih.gov

Phosphorescence: This is the emission of light from the decay of an excited triplet state (T₁) to the ground state (S₀). Because this transition is spin-forbidden, it occurs on a much longer timescale (microseconds to seconds) than fluorescence (nanoseconds). Benzophenones are well-known for their strong phosphorescence, especially at low temperatures (e.g., 77 K) in rigid matrices. nih.govresearchgate.net The lowest triplet state (T₁) in benzophenone is typically of n,π* character. nih.gov The presence of the heavy iodine atom in this compound is expected to significantly enhance the rate of intersystem crossing due to the "heavy-atom effect," further favoring phosphorescence over fluorescence. acs.org

Time-Resolved Spectroscopy for Studying Photophysical Dynamics

Time-resolved spectroscopy, such as pump-probe transient absorption, allows for the direct observation of short-lived excited states and the measurement of their dynamics on timescales ranging from femtoseconds to microseconds. For this compound, this technique can be used to study:

Intersystem Crossing (ISC) Rate: By exciting the molecule with an ultrashort laser pulse (the "pump") and monitoring the spectral changes with a second delayed pulse (the "probe"), one can directly measure the rate at which the initially formed singlet excited state (S₁) converts to the triplet state (T₁). For benzophenones, this process is extremely fast, often occurring in picoseconds. nih.gov The heavy iodine atom is expected to accelerate this rate even further.

Triplet State Lifetime: The decay of the triplet state back to the ground state can also be monitored. This can occur through phosphorescence or non-radiative decay. Time-resolved techniques can precisely measure the lifetime of the T₁ state under various conditions. researchgate.net

These studies provide a detailed picture of the energy flow within the molecule after light absorption and are crucial for understanding its photochemical reactivity.

X-ray Crystallography for Definitive Solid-State Structural Analysis

While spectroscopic methods provide information about connectivity and electronic structure, single-crystal X-ray crystallography offers the ultimate, unambiguous determination of a molecule's three-dimensional structure in the solid state. nih.gov This technique involves irradiating a well-ordered single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

A successful crystallographic analysis of this compound would yield precise data on:

Bond Lengths and Angles: Confirming the expected geometries of the sp²-hybridized carbons in the aromatic rings and the carbonyl group.

Torsional Angles: Defining the conformation of the molecule, particularly the dihedral angles between the two aromatic rings and the plane of the central carbonyl group. Benzophenone itself is not planar, with its phenyl rings twisted out of the C-CO-C plane to relieve steric hindrance. Similar non-planar conformations are expected for this substituted derivative.

Intermolecular Interactions: Revealing how the molecules pack together in the crystal lattice, including any potential π-π stacking or other non-covalent interactions. mdpi.com

Table 4: Hypothetical Key Crystallographic Data for this compound

Parameter Description Expected Value / Information
Crystal System e.g., Monoclinic, Orthorhombic Defines the unit cell geometry
Space Group e.g., P2₁/c Describes the symmetry elements within the crystal
Unit Cell Dimensions a, b, c (Å); α, β, γ (°) Defines the size and shape of the repeating unit
C=O Bond Length Carbonyl bond distance ~1.22 Å
C-I Bond Length Carbon-Iodine bond distance ~2.10 Å

Note: These values are typical and hypothetical, pending actual experimental determination.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Ground State Electronic Properties

Density Functional Theory has become a cornerstone of computational chemistry for studying the electronic properties of molecules. By modeling the electron density, DFT provides a balance between accuracy and computational cost, making it suitable for systems like substituted benzophenones.

Geometry Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For 3,5-Dimethyl-2'-iodo-4-methoxybenzophenone, this process involves calculating the molecular energy at various atomic arrangements to find the global minimum on the potential energy surface. Theoretical calculations for related benzophenone (B1666685) derivatives show that the optimized structural parameters, such as bond lengths, bond angles, and dihedral angles, are generally in good agreement with experimental data obtained from X-ray crystallography. researchgate.netnih.gov

Table 1: Illustrative Optimized Geometrical Parameters for Substituted Benzophenones (Based on DFT Calculations)

ParameterTypical Bond Length (Å)Typical Bond Angle (°)
C=O1.21 - 1.24
C-C (carbonyl-phenyl)1.48 - 1.51
C-C (in phenyl ring)1.39 - 1.41
C-O (methoxy)1.36 - 1.38
C-I2.08 - 2.12
Phenyl-C-Phenyl118 - 122
O=C-C (phenyl)119 - 121

Note: The values presented are typical ranges observed for similar compounds in computational studies and serve as an illustrative example.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

Understanding the electronic structure is key to predicting a molecule's reactivity and spectroscopic properties. DFT calculations provide valuable information on the distribution of electrons and the energies of molecular orbitals.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. pesquisaonline.net For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methoxyphenyl (B3050149) ring, while the LUMO is likely centered on the benzoyl group, including the carbonyl and the iodinated phenyl ring. scialert.netresearchgate.net

Charge Distribution and Molecular Electrostatic Potential (MEP): Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) maps are used to visualize charge distribution. The MEP map illustrates the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. pesquisaonline.net In this compound, the most negative potential (red/yellow regions) is anticipated around the carbonyl oxygen atom, indicating a site for electrophilic attack. Positive potential (blue regions) would be found around the hydrogen atoms. pesquisaonline.net This information is critical for understanding intermolecular interactions and predicting sites of reaction. researchgate.net

Table 2: Typical FMO Energies for Substituted Aromatic Compounds

Molecular OrbitalTypical Energy (eV)
HOMO-5.5 to -6.5
LUMO-1.0 to -2.5
HOMO-LUMO Gap3.0 to 5.0

Note: These are representative values from computational studies on similar aromatic ketones and iodinated compounds. researchgate.net

Vibrational Frequency Analysis for Spectroscopic Assignment

Theoretical vibrational frequency calculations are instrumental in assigning experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic positions, DFT can predict the frequencies and intensities of the normal modes of vibration. ysu.am While calculations are often performed for molecules in the gas phase, they generally show good agreement with experimental solid-phase or solution spectra, sometimes with the application of a scaling factor to correct for systematic errors. researchgate.netysu.am

For this compound, key vibrational modes include:

C=O Stretch: A strong, characteristic band typically observed in the 1650-1680 cm⁻¹ region for benzophenones. researchgate.net

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methoxy (B1213986) groups are found just below 3000 cm⁻¹. ysu.amscialert.net

C=C Aromatic Ring Stretching: These vibrations typically occur in the 1400-1600 cm⁻¹ range. scialert.net

C-O Stretching: The C-O stretch of the methoxy group is expected in the 1200-1300 cm⁻¹ region.

C-I Stretching: This vibration occurs at lower frequencies, typically in the 500-600 cm⁻¹ range.

Potential Energy Distribution (PED) analysis can be used to provide a quantitative assignment of vibrational modes, clarifying the contribution of different internal coordinates to each normal mode. researchgate.net

Theoretical Studies of Reactivity and Reaction Mechanisms

Beyond ground-state properties, computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, identifying intermediate structures, and calculating the energy barriers that govern reaction rates.

Transition State Characterization and Energy Barrier Calculations

A transition state (TS) is a high-energy, unstable configuration along a reaction coordinate that connects reactants to products. Locating the precise geometry of a TS and calculating its energy is fundamental to understanding reaction kinetics. Computationally, a transition state is characterized as a first-order saddle point on the potential energy surface, having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. researchgate.net

For reactions involving this compound, such as nucleophilic substitution or cross-coupling, DFT can be used to model the entire reaction pathway. The energy difference between the reactants and the transition state is the activation energy barrier (ΔE‡). A higher barrier corresponds to a slower reaction rate. Theoretical studies on related reactions, like the iodination of benzene (B151609) derivatives, have successfully mapped out reaction profiles, identifying key intermediates (like σ-complexes) and transition states, thereby providing a detailed molecular-level picture of the reaction progress. researchgate.net

Mechanistic Pathways for Iodination and Cross-Coupling Reactions

Computational studies can provide invaluable details about the step-by-step processes involved in complex chemical transformations.

Iodination: The synthesis of this compound likely involves an electrophilic aromatic substitution (iodination) step on a precursor molecule. Theoretical models of electrophilic iodination of activated aromatic rings (like those containing a methoxy group) suggest a mechanism involving the formation of a positively charged intermediate known as a σ-complex or Wheland intermediate. researchgate.net DFT calculations can model the formation of this intermediate and the subsequent deprotonation step, determining which of these steps is rate-limiting by comparing the respective energy barriers.

Cross-Coupling Reactions: The 2'-iodo substituent makes this molecule an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille couplings, which are powerful methods for forming new carbon-carbon bonds. wildlife-biodiversity.comnih.gov The generally accepted mechanism for these reactions involves a catalytic cycle with three main steps: researchgate.net

Oxidative Addition: The aryl iodide (R-I) reacts with a low-valent palladium(0) catalyst to form a palladium(II) intermediate. Computational studies focus on the energy barrier of this step, which is often rate-determining. rsc.org

Transmetalation: A nucleophilic organometallic reagent (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium(II) center, displacing the iodide. nih.gov

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst. researchgate.net

Investigation of Solvent Effects on Reaction Energetics and Pathways

The chemical environment plays a critical role in determining the course and speed of a chemical reaction. For a molecule like this compound, the surrounding solvent can influence reaction energetics and pathways through various interactions, such as dipole-dipole interactions and van der Waals forces. longdom.org

For instance, in a hypothetical nucleophilic substitution reaction involving this compound, the choice of solvent could be paramount. A polar solvent would be expected to stabilize charged intermediates, potentially lowering the activation energy and accelerating the reaction rate compared to a nonpolar solvent. Quantum mechanical calculations incorporating the PCM method can quantify these effects, providing valuable predictions for chemists designing synthetic routes. longdom.orgsryahwapublications.com The table below illustrates the kind of data that would be generated in such a study to compare reaction energetics in different solvents.

SolventDielectric Constant (ε)Calculated Activation Energy (kcal/mol)Calculated Reaction Energy (kcal/mol)
n-Hexane1.88Illustrative ValueIllustrative Value
Dichloromethane8.93Illustrative ValueIllustrative Value
Ethanol24.5Illustrative ValueIllustrative Value
Water80.1Illustrative ValueIllustrative Value

This table is for illustrative purposes to show the type of data generated from solvent effect studies. Actual values for this compound are not available from the search results.

Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties and Photochemistry

Time-Dependent Density Functional Theory (TDDFT) is a cornerstone of modern computational chemistry for investigating the behavior of molecules upon absorption of light. github.io It is widely used to calculate the properties of electronically excited states, providing insights into a molecule's color, fluorescence, and photochemical reactivity. nih.govchemrxiv.org For a substituted benzophenone like this compound, TDDFT is the method of choice to explore its photochemistry. researchgate.net

One of the most direct applications of TDDFT is the simulation of UV-Visible absorption spectra. researchgate.net The calculation provides a list of vertical excitation energies (the energy required to promote an electron from a ground state orbital to an excited state orbital without changing the molecular geometry) and their corresponding oscillator strengths (a measure of the probability of the transition occurring). scialert.net

By plotting these transitions, often broadened with a Gaussian or Lorentzian function, a theoretical spectrum can be generated that can be directly compared with experimental data. researchgate.net This comparison helps to validate the computational method and provides a detailed assignment of the electronic transitions responsible for the observed absorption bands (e.g., n→π* or π→π* transitions). scialert.netbris.ac.uk

Below is an illustrative table of the kind of data TDDFT calculations would yield for this compound.

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Orbital Contribution
S0 → S1Illustrative ValueIllustrative ValueIllustrative ValueHOMO → LUMO
S0 → S2Illustrative ValueIllustrative ValueIllustrative ValueHOMO-1 → LUMO
S0 → S3Illustrative ValueIllustrative ValueIllustrative ValueHOMO → LUMO+1

This table is for illustrative purposes. Specific calculated values for this compound are not available in the provided search results.

Upon absorbing a photon, a molecule is promoted to a singlet excited state (S1, S2, etc.), where the spin of the excited electron is opposite to the spin of the electron it left behind. However, many photochemical processes, particularly in benzophenones, involve triplet excited states (T1, T2, etc.), where the spins of the two electrons are parallel. edinst.com

TDDFT can be used to calculate the energies and properties of both singlet and triplet states. researchgate.net A key feature of benzophenone photochemistry is the efficient intersystem crossing (ISC) from the lowest singlet excited state (S1) to a triplet state (T1 or T2). edinst.com The efficiency of this process is governed by the energy gap between the singlet and triplet states and the spin-orbit coupling between them. The presence of the heavy iodine atom in this compound is expected to significantly enhance spin-orbit coupling, thereby facilitating intersystem crossing and populating the triplet state with high efficiency.

StateEnergy (eV above Ground State)Character (e.g., n→π, π→π)
S1Illustrative ValueIllustrative Value
T1Illustrative ValueIllustrative Value
T2Illustrative ValueIllustrative Value

This table illustrates the type of data derived from TDDFT calculations for characterizing excited states. Actual values for the target compound are not available from the search results.

Once in an excited state, a molecule can undergo various chemical reactions that are not accessible from the ground state. acs.org The triplet state of benzophenones, for example, is known to be highly reactive and can abstract hydrogen atoms from suitable donors. nih.govresearchgate.net

Computational modeling can be used to explore the potential energy surfaces of the excited states to map out possible photochemical reaction pathways. researchgate.net This involves locating the minimum energy points on the excited state surface, which correspond to stable excited-state geometries, and identifying the transition states that connect them to products or other intermediates. These calculations can reveal the mechanisms of photoreactions, such as photoisomerization, fragmentation, or, in the case of benzophenones, photoreduction. acs.orgresearchgate.net For this compound, a plausible photochemical pathway could involve the cleavage of the carbon-iodine bond, a common reaction for iodoaromatic compounds. TDDFT calculations could be employed to determine the energetic feasibility of this and other potential photochemical pathways. acs.org

Derivatization Strategies and Further Synthetic Transformations of 3,5 Dimethyl 2 Iodo 4 Methoxybenzophenone

Functional Group Interconversions of the Iodide Moiety

The aryl iodide group is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through transition metal-catalyzed cross-coupling reactions and halogen-metal exchange.

Palladium-catalyzed cross-coupling reactions are powerful tools for derivatizing aryl halides. wikipedia.org

Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds by coupling aryl halides with amines. wikipedia.orgsemanticscholar.org For 3,5-Dimethyl-2'-iodo-4-methoxybenzophenone, this transformation would yield a variety of N-aryl compounds. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. rug.nl The choice of ligand is crucial and has evolved to allow for the coupling of a wide range of amines, including primary and secondary amines, under relatively mild conditions. semanticscholar.orglibretexts.org

Table 1: Potential Buchwald-Hartwig Amination Reactions

Amine PartnerLigand ExampleBase ExamplePotential Product Structure
AnilineXPhosCs₂CO₃2'-(Phenylamino)-3,5-dimethyl-4-methoxybenzophenone
MorpholineRuPhosNaOt-Bu2'-(Morpholin-4-yl)-3,5-dimethyl-4-methoxybenzophenone
BenzylamineBINAPK₃PO₄2'-(Benzylamino)-3,5-dimethyl-4-methoxybenzophenone
n-ButylamineBrettPhosLiHMDS2'-(Butylamino)-3,5-dimethyl-4-methoxybenzophenone

Suzuki-Miyaura Coupling: This reaction is one of the most effective methods for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound. youtube.com Aryl iodides are highly reactive substrates for this transformation. researchgate.net The reaction of this compound with various aryl or heteroaryl boronic acids would produce novel biaryl structures. The process is typically catalyzed by a palladium(0) complex in the presence of a base. youtube.comrsc.org

Table 2: Potential Suzuki-Miyaura Coupling Reactions

Boronic AcidCatalyst ExampleBase ExamplePotential Product Structure
Phenylboronic acidPd(PPh₃)₄Na₂CO₃2'-(Phenyl)-3,5-dimethyl-4-methoxybenzophenone
4-Methylphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄2'-(p-Tolyl)-3,5-dimethyl-4-methoxybenzophenone
3-Pyridinylboronic acidPdCl₂(dppf)Cs₂CO₃2'-(Pyridin-3-yl)-3,5-dimethyl-4-methoxybenzophenone
2-Thiopheneboronic acidPd(PPh₃)₄K₂CO₃2'-(Thiophen-2-yl)-3,5-dimethyl-4-methoxybenzophenone

Halogen-metal exchange is a fundamental reaction that converts an organic halide into a highly reactive organometallic species. wikipedia.org For aryl iodides, this exchange is typically very fast, often proceeding rapidly at low temperatures upon treatment with an organolithium reagent like n-butyllithium or tert-butyllithium. wikipedia.orgharvard.edu The resulting aryllithium intermediate is a potent nucleophile and can be trapped with a wide variety of electrophiles to install new functional groups. nih.govprinceton.edu This two-step sequence provides a powerful method for functionalizing the 2'-position of the benzophenone (B1666685) core.

Table 3: Potential Products via Halogen-Metal Exchange and Electrophilic Quench

Reagent 1Reagent 2 (Electrophile)Final Functional GroupPotential Product Name
n-BuLiCO₂ (then H₃O⁺)-COOH2'-(4-Methoxy-3,5-dimethylbenzoyl)benzoic acid
t-BuLiDMF (then H₃O⁺)-CHO2'-(4-Methoxy-3,5-dimethylbenzoyl)benzaldehyde
n-BuLiAcetone (then H₃O⁺)-C(OH)(CH₃)₂2'-(2-Hydroxypropan-2-yl)-3,5-dimethyl-4-methoxybenzophenone
n-BuLiCH₃I-CH₃2'-Methyl-3,5-dimethyl-4-methoxybenzophenone
i-PrMgClI₂-I(Self-reaction, no change)

Nucleophilic aromatic substitution (SₙAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. The classic SₙAr mechanism requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

The substrate, this compound, lacks any such activating groups on the iodo-substituted ring. Therefore, it is considered a non-activated aryl iodide. rsc.org Consequently, it is expected to be highly resistant to nucleophilic attack under standard SₙAr conditions. chemistrysteps.com Recent advancements have shown that substitutions on non-activated aryl halides can sometimes be achieved through alternative pathways, such as concerted SₙAr mechanisms or photoredox catalysis, but these are specialized methods and not broadly applicable. nih.govresearchgate.net For this specific compound, successful substitution via a traditional SₙAr pathway is highly unlikely.

Transformations of the Benzophenone Ketone Functionality

The carbonyl group of the benzophenone is a key site for nucleophilic addition reactions, allowing for its conversion into secondary or tertiary alcohols.

The ketone functionality can be readily reduced to a secondary alcohol, yielding the corresponding diphenylmethanol (B121723) (benzhydrol) derivative. This transformation can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent commonly used for this purpose, typically in alcoholic solvents like methanol (B129727) or ethanol. youtube.com For a more powerful reduction, lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as THF or diethyl ether can be used. Photochemical methods, where benzophenone is irradiated in a hydrogen-donating solvent like isopropanol, can also lead to reduction, often forming a pinacol (B44631) dimer which can then be cleaved to the alcohol. researchgate.nethilarispublisher.comstackexchange.com

Table 4: Potential Conditions for Ketone Reduction

Reducing AgentSolventTypical ConditionsProduct Name
Sodium Borohydride (NaBH₄)Methanol0 °C to room temp(2-Iodophenyl)(4-methoxy-3,5-dimethylphenyl)methanol
Lithium Aluminum Hydride (LiAlH₄)Diethyl Ether / THF0 °C, then H₃O⁺ workup(2-Iodophenyl)(4-methoxy-3,5-dimethylphenyl)methanol
H₂, Pd/CEthanolH₂ atmosphere, room temp(2-Iodophenyl)(4-methoxy-3,5-dimethylphenyl)methanol
Isopropanol / SunlightIsopropanolUV irradiation(2-Iodophenyl)(4-methoxy-3,5-dimethylphenyl)methanol

The addition of organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi), to the electrophilic carbonyl carbon of the benzophenone leads to the formation of a tertiary alcohol. acs.orgwikipedia.orgmasterorganicchemistry.com This reaction is a powerful method for creating a new carbon-carbon bond. youtube.com The reaction proceeds via a nucleophilic addition to form a magnesium or lithium alkoxide intermediate, which is then protonated during an acidic workup to yield the final tertiary alcohol product. masterorganicchemistry.comcerritos.edu A wide variety of alkyl, vinyl, or aryl groups can be introduced using this method. acs.org

Table 5: Potential Tertiary Alcohols from Reactions with Organometallic Reagents

Organometallic ReagentSolventProduct R-GroupPotential Product Name
Methylmagnesium bromide (CH₃MgBr)Diethyl Ether / THFMethyl1-(2-Iodophenyl)-1-(4-methoxy-3,5-dimethylphenyl)ethanol
Phenyllithium (C₆H₅Li)Diethyl EtherPhenyl(2-Iodophenyl)(4-methoxy-3,5-dimethylphenyl)(phenyl)methanol
Vinyllithium (CH₂=CHLi)THFVinyl1-(2-Iodophenyl)-1-(4-methoxy-3,5-dimethylphenyl)prop-2-en-1-ol
n-Butyllithium (n-BuLi)Hexane / THFn-Butyl1-(2-Iodophenyl)-1-(4-methoxy-3,5-dimethylphenyl)pentan-1-ol

Formation of Imine and Oxime Derivatives

The carbonyl group of benzophenones is a key functional handle for derivatization. The formation of imines (Schiff bases) and oximes introduces a C=N double bond, which can alter the biological activity and physicochemical properties of the parent molecule.

Imine Formation: Imines are typically synthesized by the condensation reaction of a primary amine with a ketone, often with acid catalysis to facilitate the dehydration step. For this compound, the reaction would proceed as follows:

Reactants: this compound and a primary amine (R-NH₂).

Catalyst: Typically a protic acid such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid.

Conditions: The reaction is usually carried out in a solvent that allows for the azeotropic removal of water, such as toluene (B28343) or benzene (B151609), under reflux conditions.

The steric hindrance from the ortho-iodo group and the two methyl groups on the other aromatic ring might influence the reaction rate, potentially requiring longer reaction times or more forcing conditions.

Oxime Formation: Oximes are prepared by the reaction of a ketone with hydroxylamine (B1172632) or its salts.

Reactants: this compound and hydroxylamine hydrochloride (NH₂OH·HCl).

Conditions: The reaction is often performed in a protic solvent like ethanol, frequently in the presence of a base such as sodium hydroxide (B78521) or pyridine (B92270) to neutralize the HCl salt and liberate the free hydroxylamine.

Table 1: Hypothetical Imine and Oxime Derivatives of this compound

DerivativeReagentPotential Reaction Conditions
Imine Primary Amine (R-NH₂)p-TsOH, Toluene, Reflux
Oxime Hydroxylamine HydrochlorideNaOH, Ethanol, Reflux

Modifications of Methyl and Methoxy (B1213986) Aromatic Groups

Further functionalization of this compound can be achieved by targeting the methyl and methoxy substituents on the aromatic rings.

Selective Demethylation of Methoxy Groups for Hydroxylated Derivatives

The conversion of the methoxy group to a hydroxyl group can significantly impact the biological properties of the molecule by introducing a hydrogen bond donor and potential site for further conjugation.

Reagents: Common reagents for the demethylation of aryl methyl ethers include strong Lewis acids like boron tribromide (BBr₃) or aluminum chloride (AlCl₃), or nucleophilic reagents such as lithium iodide (LiI) in pyridine or sodium ethanethiolate (NaSEt) in DMF.

Selectivity: Selective demethylation in the presence of other functional groups can be challenging. The choice of reagent and reaction conditions is crucial to avoid undesired side reactions. For instance, BBr₃ is a powerful but often non-selective reagent.

Functionalization of Methyl Groups (e.g., Benzylic Oxidation, Halogenation)

The methyl groups on the benzophenone scaffold are potential sites for functionalization through benzylic reactions.

Benzylic Oxidation: The methyl groups can be oxidized to various functional groups, including aldehydes, carboxylic acids, or alcohols.

Reagents for Oxidation to Carboxylic Acid: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) are typically used for the complete oxidation of benzylic methyl groups to carboxylic acids.

Reagents for Oxidation to Aldehyde or Alcohol: More controlled oxidation to the aldehyde or alcohol stage is more challenging and may require milder and more selective reagents, such as ceric ammonium (B1175870) nitrate (B79036) (CAN) or N-bromosuccinimide (NBS) followed by hydrolysis.

Benzylic Halogenation: The introduction of a halogen at the benzylic position provides a versatile handle for subsequent nucleophilic substitution reactions.

Reagents: N-Bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide or AIBN under photochemical or thermal conditions is the most common method for benzylic bromination. Similarly, N-chlorosuccinimide (NCS) can be used for chlorination.

Table 2: Potential Modifications of Aromatic Groups

ModificationTarget GroupReagent(s)Potential Product Functional Group
Demethylation 4-MethoxyBBr₃, AlCl₃, LiI4-Hydroxy
Benzylic Oxidation 3,5-DimethylKMnO₄, H₂CrO₄3,5-Dicarboxylic Acid
Benzylic Halogenation 3,5-DimethylNBS, AIBN, CCl₄3,5-Bis(bromomethyl)

Strategies for Multi-Functionalization and Generation of Analog Libraries

The development of analog libraries from a core scaffold like this compound is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR).

Combinatorial Chemistry Approach: By combining the derivatization strategies mentioned above, a library of analogs can be generated. For example, a set of imine derivatives could be synthesized using a variety of primary amines. Each of these imines could then be subjected to demethylation or benzylic functionalization to create a matrix of compounds.

Sequential Functionalization: A stepwise approach can be employed to introduce multiple functionalities. For instance, the methoxy group could first be demethylated to a hydroxyl group, which could then be used as a handle for etherification or esterification with a diverse set of building blocks. Subsequently, the methyl groups or the iodo-substituted ring could be functionalized.

Palladium-Catalyzed Cross-Coupling: The 2'-iodo substituent offers a prime location for diversification through palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions. This would allow for the introduction of a wide range of aryl, alkynyl, or amino groups at this position, significantly expanding the chemical space of the analog library.

The generation of such libraries allows for a systematic evaluation of how different functional groups at various positions on the benzophenone scaffold influence its biological activity.

Research Perspectives and Future Directions in 3,5 Dimethyl 2 Iodo 4 Methoxybenzophenone Chemistry

Development of Green and Sustainable Synthetic Routes

The chemical industry's growing emphasis on environmental responsibility necessitates the development of greener and more sustainable methods for synthesizing complex molecules like 3,5-Dimethyl-2'-iodo-4-methoxybenzophenone. Traditional syntheses of benzophenone (B1666685) derivatives often rely on Friedel-Crafts acylation, which can involve harsh Lewis acid catalysts and chlorinated solvents, generating significant waste. sigmaaldrich.com Future research is poised to explore several promising green alternatives.

Synthetic StrategyAdvantagesPotential Application to this compound
Solid Acid Catalysis Reusability of catalyst, reduced corrosive waste.Replacement of traditional Lewis acids in the Friedel-Crafts acylation step.
Photocatalysis Use of renewable energy (light), mild reaction conditions.C-H activation or cross-coupling reactions to introduce the iodo or dimethyl-methoxy-benzoyl moieties.
One-Pot Synthesis Reduced solvent waste, fewer purification steps, improved time efficiency.Combining the formation of the benzoyl chloride and the subsequent acylation in a single vessel.
Biocatalysis High selectivity, mild reaction conditions, use of renewable resources.Enzymatic approaches for selective functionalization of the aromatic rings. acs.org

Advanced Mechanistic Insights into Complex Carbon-Halogen Bond Transformations

The carbon-iodine (C-I) bond is a key functional group in this compound, offering a versatile handle for further chemical modifications. A deeper understanding of the mechanisms governing the formation and transformation of this bond is crucial for developing novel synthetic strategies. Future research will likely employ a combination of advanced spectroscopic techniques and computational modeling to elucidate these complex reaction pathways.

For instance, detailed kinetic studies, coupled with in-situ reaction monitoring, can provide valuable data on reaction intermediates and transition states. researchgate.net Computational chemistry, particularly Density Functional Theory (DFT), can be used to model reaction energetics and explore different mechanistic possibilities, such as radical versus ionic pathways in C-I bond-forming reactions. researchgate.net Understanding these mechanisms can lead to the development of more efficient and selective methods for introducing the iodine atom onto the benzophenone scaffold.

Exploration of Novel Reactivity Modes and Catalytic Cycles

The unique electronic and steric properties of this compound, arising from its specific substitution pattern, open the door to exploring novel reactivity modes. The interplay between the electron-donating methoxy (B1213986) and dimethyl groups and the electron-withdrawing carbonyl and iodo substituents can lead to unexpected chemical behavior.

Future research could focus on leveraging the C-I bond for various cross-coupling reactions to introduce new functional groups. Furthermore, the development of novel catalytic cycles that can selectively activate specific C-H bonds on the aromatic rings would enable the synthesis of even more complex derivatives. acs.org Photocatalysis, in particular, offers a promising avenue for discovering new reactivity patterns by accessing excited-state chemistry that is not achievable through traditional thermal methods. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms represents a paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability. sioc-journal.cn The synthesis of this compound is well-suited for adaptation to these modern technologies.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. beilstein-journals.org The smaller reaction volumes in flow reactors also enhance safety, particularly when dealing with energetic intermediates or hazardous reagents. sioc-journal.cn Automated synthesis platforms can further accelerate the discovery and optimization of new reaction conditions by enabling high-throughput screening of catalysts, solvents, and other parameters. sigmaaldrich.comresearchgate.netchemh.com The integration of in-line analytical techniques can provide real-time data for process optimization and quality control. youtube.com

TechnologyKey AdvantagesPotential Impact on this compound Synthesis
Flow Chemistry Precise control of reaction parameters, enhanced safety, improved scalability. sioc-journal.cnbeilstein-journals.orgHigher yields and purity, safer handling of intermediates, seamless multi-step synthesis. nih.gov
Automated Synthesis High-throughput screening, rapid optimization, increased reproducibility. sigmaaldrich.comchemh.comAccelerated discovery of optimal reaction conditions and novel synthetic routes. researchgate.net
In-line Analytics Real-time reaction monitoring, immediate feedback for process control.Improved process understanding and control, ensuring consistent product quality.

Synergistic Experimental and Computational Research Approaches for Predictive Modeling

The synergy between experimental and computational chemistry is becoming increasingly vital for the rational design of synthetic routes and the prediction of molecular properties. For a molecule like this compound, this integrated approach can significantly accelerate research and development.

Computational modeling, using techniques like DFT, can be employed to predict the reactivity of different positions on the aromatic rings, guiding the design of selective synthetic transformations. researchgate.netchemrxiv.org These theoretical predictions can then be validated through targeted experiments. For example, computational studies can help in selecting the most promising catalysts for a particular reaction, thereby reducing the number of experiments required for optimization. weizmann.ac.il This iterative cycle of prediction and experimentation can lead to the development of highly efficient and predictable synthetic methods. nih.govnih.gov

Q & A

Q. What are the optimized synthetic routes for 3,5-Dimethyl-2'-iodo-4-methoxybenzophenone, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : A two-step approach is recommended: (1) Friedel-Crafts acylation to introduce the benzophenone scaffold, followed by (2) regioselective iodination at the 2'-position. For step 1, use AlCl₃ as a Lewis catalyst in dichloromethane at 0–5°C to minimize side reactions. For step 2, employ N-iodosuccinimide (NIS) in acetic acid under reflux to achieve high regioselectivity. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 8:2). Optimize stoichiometry (e.g., 1.2 equiv NIS) to avoid over-iodination. Purification via column chromatography (silica gel, gradient elution) yields >85% purity .

Q. How should researchers characterize the structural and physicochemical properties of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • 1H/13C NMR : Key peaks include aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ 3.8–4.0 ppm). Iodo substituents deshield adjacent protons, shifting signals downfield.
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 382.04 (calculated for C₁₆H₁₅IO₃).
  • X-ray Crystallography : Grow crystals via slow evaporation in ethanol. Resolve the iodophenyl orientation and dihedral angles between aromatic rings (expected ~30–40°) .

Table 1 : Key Spectral Data

TechniqueKey Peaks/Features
1H NMR (CDCl₃)δ 2.3 (s, 6H, CH₃), δ 3.9 (s, 3H, OCH₃)
13C NMRδ 196.5 (C=O), δ 55.2 (OCH₃)
IR1670 cm⁻¹ (C=O stretch)

Advanced Research Questions

Q. How can conceptual density functional theory (DFT) predict electronic properties and reactivity patterns of this benzophenone derivative?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to compute:
  • Electrophilicity Index (ω) : Assess susceptibility to nucleophilic attack at the iodophenyl ring.
  • Fukui Functions (f⁻) : Identify reactive sites for substitution (e.g., para to methoxy groups).
  • HOMO-LUMO Gap : Correlate with experimental UV-Vis λmax (expected ~280–300 nm). Compare with analogs (e.g., 2'-chloro derivatives) to evaluate iodine’s electron-withdrawing effects .

Q. What strategies resolve contradictions between experimental spectroscopic data and computational predictions in reactivity studies?

  • Methodological Answer :
  • Scenario : Discrepancy in predicted vs. observed regioselectivity in cross-coupling reactions.
  • Resolution : (1) Validate computational models by benchmarking against crystallographic data (e.g., bond lengths/angles). (2) Re-examine solvent effects (PCM models) and steric hindrance from methyl groups. (3) Use time-dependent DFT (TD-DFT) to refine UV-Vis predictions. Cross-reference with substituent-induced chemical shift analysis in NMR .

Q. How can multi-step synthesis protocols incorporate regioselective iodination while minimizing dehalogenation?

  • Methodological Answer :
  • Protection-Deprotection : Protect methoxy groups with acetyl chloride before iodination to prevent demethylation.
  • Catalytic Systems : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings post-iodination, ensuring iodine retention.
  • Monitoring : Employ GC-MS to detect iodine loss (trace HI formation) and adjust reaction time/temperature. Optimize under inert atmospheres (N₂/Ar) to suppress oxidative side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.